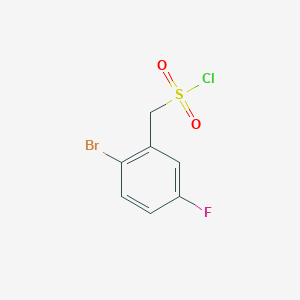

(2-Bromo-5-fluorophenyl)methanesulfonyl chloride

Description

(2-Bromo-5-fluorophenyl)methanesulfonyl chloride (CAS RN 1184712-30-8) is a halogenated sulfonyl chloride derivative with the molecular formula C₇H₅BrClFO₂S and a molecular weight of 287.53 g/mol . Its structure consists of a methanesulfonyl chloride group (-CH₂SO₂Cl) attached to a 2-bromo-5-fluorophenyl ring. Key structural identifiers include:

- SMILES:

C1=CC(=C(C=C1F)CS(=O)(=O)Cl)Br - InChIKey:

BJSOQKOWXQQWHL-UHFFFAOYSA-N - Collision Cross-Sections (CCS): Predicted values range from 138.7–144.5 Ų for various adducts (e.g., [M+H]⁺: 139.9 Ų) .

This compound is classified as dangerous under GHS, with hazard statements H314 (causes severe skin burns and eye damage) and handling precautions including protective gloves, eye protection, and avoidance of inhalation .

Properties

IUPAC Name |

(2-bromo-5-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSOQKOWXQQWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CS(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Aromatic Precursor: 2-Bromo-5-fluorobenzyl Derivatives

The starting point is often 2-bromo-5-fluorobenzyl alcohol or aldehyde, which can be synthesized by oxidation or reduction of related compounds.

Oxidation of (2-bromo-5-fluoro-phenyl)methanol to 2-bromo-5-fluorobenzaldehyde using manganese(IV) oxide in dichloromethane at room temperature over 48 hours yields the aldehyde with 92% efficiency. This step is crucial to obtain a reactive intermediate for further functionalization.

Alternatively, reduction of 2-[(5-bromo-2-fluorophenyl)(chloro)methyl]-1-benzothiophene with sodium borohydride and sodium hydroxide in a dioxane-water mixture at 52-60°C for 39 hours yields benzyl derivatives used in further functionalization.

Introduction of the Methanesulfonyl Chloride Group

The key transformation to obtain (2-Bromo-5-fluorophenyl)methanesulfonyl chloride involves sulfonylation of the benzyl position. While direct literature on this exact sulfonylation is limited, analogous procedures for preparing aryl methanesulfonyl chlorides can be adapted:

The benzyl alcohol or benzyl halide intermediate is reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base (e.g., pyridine or triethylamine) to form the methanesulfonate ester or directly the sulfonyl chloride.

Alternatively, oxidation of benzyl derivatives followed by chlorosulfonation can be employed.

Given the presence of both bromine and fluorine substituents, reaction conditions must be carefully controlled to avoid side reactions such as halogen displacement or over-chlorination.

Industrially Relevant Synthetic Routes and Research Findings

While direct synthetic protocols for this compound are scarce in open literature, related synthetic methods for similar halogenated aromatic sulfonyl chlorides provide insight:

This multi-step approach highlights the importance of mild and controlled conditions to maintain halogen integrity and achieve high purity.

Example Detailed Procedure for a Related Intermediate

A dioxane solution of 2-[(5-bromo-2-fluorophenyl)(chloro)methyl]-1-benzothiophene (551 g) is added to a dioxane-water solution of sodium borohydride and sodium hydroxide at 60-66°C, stirred at 52-60°C for 39 hours.

The organic layer is separated, solvent distilled off under reduced pressure, and the residue dried to yield the benzyl derivative.

This intermediate can then be converted to the methanesulfonyl chloride derivative via sulfonylation.

Analytical Data and Purification

Purification typically involves recrystallization from petroleum ether or n-hexane at temperatures below 10°C to ensure high purity (>92%) and yield (>85%).

Characterization includes melting point determination, IR spectroscopy (noting sulfonyl chloride characteristic peaks), and NMR to confirm substitution patterns.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-fluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Oxidation: It can undergo oxidation reactions to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

Pharmaceutical Applications

(2-Bromo-5-fluorophenyl)methanesulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the introduction of the bromine and fluorine substituents, which can enhance the biological activity of the resulting compounds.

Case Study: Synthesis of Antiviral Agents

Research has shown that derivatives of this compound can be synthesized to create antiviral agents. For instance, modifications to this compound have led to the development of potential treatments for viral infections, showcasing its importance in medicinal chemistry.

Agrochemical Applications

This compound serves as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. The introduction of halogen atoms can significantly alter the herbicidal properties, making it a valuable component in agricultural chemistry.

Case Study: Development of Herbicides

Studies indicate that this compound derivatives exhibit enhanced herbicidal activity against specific weed species. These findings support its application in formulating more effective agrochemicals.

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific properties, such as conductivity or thermal stability.

Data Table: Comparison of Material Properties

| Property | Value |

|---|---|

| Boiling Point | Not Available |

| Density | Not Available |

| Storage Temperature | -10 °C |

| Appearance | Powder |

Synthetic Chemistry

The compound is also employed in various synthetic pathways, particularly in the formation of sulfonamide compounds. Its reactivity allows for diverse transformations, making it a valuable tool for synthetic chemists.

Mechanism of Action

The mechanism of action of (2-Bromo-5-fluorophenyl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

2-Bromo-5-fluorobenzenesulfonyl chloride

(3-Bromo-5-fluorophenyl)methanesulfonyl chloride

- CAS RN : 1513554-71-6

- Molecular Formula : C₇H₅BrClFO₂S

- Structural Isomerism : The bromine and fluorine substituents are positioned at 3- and 5- on the phenyl ring, respectively, altering steric and electronic properties compared to the 2-bromo-5-fluoro isomer .

- Applications : Used as a pharmaceutical intermediate, highlighting the importance of regiochemistry in biological activity .

Methanesulfonyl Chloride

- CAS RN : 124-63-0

- Molecular Formula : CH₃SO₂Cl

- Molecular Weight : 114.55 g/mol

- Physical Properties :

- Reactivity : Simpler structure lacks aromatic substitution, making it less sterically hindered but more prone to hydrolysis.

Comparative Data Tables

Table 1. Structural and Physical Properties

| Compound | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|---|

| (2-Bromo-5-fluorophenyl)methanesulfonyl chloride | C₇H₅BrClFO₂S | 1184712-30-8 | 287.53 | N/A | N/A |

| 2-Bromo-5-fluorobenzenesulfonyl chloride | C₆H₃BrClFO₂S | 771-67-5 | 273.50 | N/A | N/A |

| Methanesulfonyl chloride | CH₃SO₂Cl | 124-63-0 | 114.55 | 60 (21 mmHg) | 1.48 |

Biological Activity

(2-Bromo-5-fluorophenyl)methanesulfonyl chloride (CAS No.: 1184712-30-8) is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies highlighting its applications in research.

The compound features a bromine and fluorine substituent on a phenyl ring, which influences its reactivity and biological properties. The presence of the sulfonyl group (−SO₂) is crucial for its interaction with various biological targets.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. It is hypothesized that the compound can inhibit certain enzymatic activities by binding to their active sites, thereby modulating cellular signaling pathways.

1. Interaction with Enzymes

The compound has shown potential in inhibiting enzymes involved in critical metabolic pathways. For instance, it may interact with nicotinamide phosphoribosyltransferase (NAMPT), influencing the NAD+ salvage pathway, which is essential for cellular energy metabolism.

2. Cellular Effects

In vitro studies have demonstrated that this compound can affect gene expression related to oxidative stress response and apoptosis. These effects are dose-dependent, where low concentrations may enhance cellular function, while high doses could induce toxicity .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in HeLa cells, suggesting its potential as an anticancer agent .

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0.1 | 90 |

| 1 | 70 |

| 10 | 40 |

| 100 | 10 |

Case Study 2: Anti-Tubercular Activity

In another investigation, the compound was tested against Mycobacterium tuberculosis strains. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy:

| Strain | MIC (μg/mL) |

|---|---|

| Mycobacterium tuberculosis H37Rv | 10 |

| Mycobacterium smegmatis | 5 |

| Mycobacterium fortuitum | 20 |

The results indicated that the compound exhibited promising anti-tubercular activity, particularly at lower concentrations .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are critical for understanding its therapeutic potential. Studies suggest it has moderate clearance rates and good plasma protein binding characteristics, which are favorable for drug development .

Q & A

Q. How should conflicting data on aquatic toxicity (H402 vs. H412) inform waste disposal protocols?

- Methodological Answer :

- Short-Term vs. Long-Term Hazards : H402 (acute) and H412 (chronic) classifications necessitate dual strategies: neutralize spills with dry absorbents (acute) and incinerate waste to prevent bioaccumulation (chronic) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.